molecular formula C14H8ClF3INO2 B5021455 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No. B5021455
M. Wt: 441.57 g/mol
InChI Key: ADTANYDULJXWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is mutated in individuals with cystic fibrosis.

Mechanism of Action

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide selectively blocks the CFTR chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing chloride ions to pass through, thereby reducing the abnormal ion transport that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo, suggesting that it may be useful in treating other diseases caused by CFTR dysfunction. In addition, this compound has been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is a highly specific inhibitor of the CFTR chloride channel, making it a valuable tool for studying the function of this channel in vitro and in vivo. However, it is important to note that this compound may have off-target effects on other ion channels, and its use in experiments should be carefully controlled and monitored.

Future Directions

There are many potential future directions for research on 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of the CFTR chloride channel, which may have greater therapeutic potential in the treatment of cystic fibrosis and other CFTR-related diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to determine its safety and efficacy in human clinical trials. Finally, research on the mechanisms underlying CFTR dysfunction and the development of new therapies for cystic fibrosis and related diseases will continue to be an important area of focus in the years to come.

Synthesis Methods

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-iodobenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to yield this compound with high purity and yield.

Scientific Research Applications

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound has been shown to selectively block the CFTR chloride channel, which is mutated in individuals with cystic fibrosis. In addition, this compound has been shown to improve the function of mutant CFTR channels in vitro and in vivo, suggesting that it may be useful in treating other diseases caused by CFTR dysfunction.

properties

IUPAC Name

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3INO2/c15-12-6-1-8(19)7-11(12)13(21)20-9-2-4-10(5-3-9)22-14(16,17)18/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTANYDULJXWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.